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Compound of Interest

Compound Name: Clamikalant sodium

Cat. No.: B15589401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clamikalant sodium's mechanism of

action with alternative antiarrhythmic agents, supported by experimental data from published

findings. The information is intended to assist researchers in replicating and building upon

existing studies in the field of cardiac electrophysiology and pharmacology.

Executive Summary
Clamikalant sodium (the sodium salt of HMR 1883) is an experimental antiarrhythmic agent

that exhibits a high degree of selectivity for the cardiac ATP-sensitive potassium (KATP)

channel. This channel, composed of Kir6.2 and SUR2A subunits, plays a crucial role in the

response of cardiomyocytes to ischemic conditions. During ischemia, a decrease in intracellular

ATP levels leads to the opening of KATP channels, resulting in a shortening of the action

potential duration (APD) and an increased propensity for life-threatening ventricular

arrhythmias. Clamikalant, by selectively blocking these channels in the heart, has been shown

to counteract this APD shortening and exert an antiarrhythmic effect. This guide compares the

in vitro and in vivo effects of Clamikalant with the non-selective KATP channel blocker

glibenclamide, as well as other antiarrhythmic drugs with different mechanisms of action, such

as amiodarone and vernakalant.
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Table 1: In Vitro Potency of KATP Channel Blockers
Compound

KATP Channel
Subtype

Preparation IC50 Reference

Clamikalant

(HMR 1883)

Cardiac

(Kir6.2/SUR2A)

Guinea Pig

Ventricular

Myocytes

0.8 µM [1]

Pancreatic

(Kir6.2/SUR1)

Rat Insulinoma

Cells (RINm5F)
~20 µM [1]

Glibenclamide
Cardiac

(Kir6.2/SUR2A)

Guinea Pig

Ventricular

Myocytes

20 nM [1]

Pancreatic

(Kir6.2/SUR1)

Rat Insulinoma

Cells (RINm5F)
9 nM [1]

hERG

Guinea-pig

ventricular

myocytes

74 µM [2]

Amiodarone KATP
Rat ventricular

myocytes
2.3 µM [3]

hERG Xenopus oocytes 9.8 µM [1]

IKr

Rabbit

ventricular

myocytes

2.8 µM [4]

Vernakalant Kv1.5 (IKur)
Human atrial

cardiomyocytes
13 µM [5]

IKACh
Human atrial

cardiomyocytes
10 µM [5]

hERG
Human atrial

cardiomyocytes
21 µM [5]
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Compound Animal Model
Arrhythmia
Induction

Key Findings Reference

Clamikalant

(HMR 1883)

Conscious dogs

with healed

myocardial

infarction

Ischemia during

exercise

Prevented

ventricular

fibrillation in 11

of 13 animals

(3.0 mg/kg i.v.).

Prevented

ischemia-

induced

refractory period

shortening. No

significant

hemodynamic

effects or

changes in blood

glucose.

[6]

Anesthetized

pigs

Coronary artery

occlusion

Reduced

mortality from

67% to 9% (3

mg/kg i.v.).

Attenuated

ischemic ECG

changes.

[7]

Glibenclamide Conscious dogs

with healed

myocardial

infarction

Ischemia during

exercise

Prevented

ventricular

fibrillation in 6 of

7 animals (1.0

mg/kg i.v.).

Caused

increases in

plasma insulin

and reductions in

blood glucose.

Reduced

coronary blood

[6]
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flow and left

ventricular dP/dt.

Amiodarone Conscious dogs

Prevention of

ventricular

fibrillation.

[8]

Vernakalant Atrial fibrillation

Superior to

amiodarone in

converting

recent-onset

atrial fibrillation

to sinus rhythm

within 90

minutes.

[9][10]

Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording of
KATP Currents
This protocol is based on methodologies described for studying the effects of KATP channel

blockers on isolated cardiomyocytes.

a. Cardiomyocyte Isolation:

Hearts are excised from anesthetized animals (e.g., guinea pigs, rats) and mounted on a

Langendorff apparatus.

The heart is retrogradely perfused through the aorta with a Ca2+-free Tyrode's solution to

stop contractions.

Enzymatic digestion is performed by perfusing with a solution containing collagenase and

protease to dissociate the tissue into single cardiomyocytes.

The dissociated cells are then collected and stored in a high-K+ solution.

b. Whole-Cell Patch-Clamp Recording:
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Isolated cardiomyocytes are transferred to a recording chamber on the stage of an inverted

microscope and superfused with an external solution.

Patch pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing ATP

to keep KATP channels closed.

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

The membrane patch is then ruptured to achieve the whole-cell configuration.

To record KATP currents, the intracellular ATP concentration can be lowered by dialysis with

an ATP-free pipette solution, or a KATP channel opener (e.g., pinacidil, diazoxide) can be

added to the external solution.

The membrane potential is held at a specific voltage (e.g., -40 mV), and voltage ramps or

steps are applied to elicit currents.

The effect of Clamikalant sodium or other blockers is assessed by adding the compound to

the external solution at various concentrations and measuring the inhibition of the KATP

current.

Ex Vivo Model: Langendorff-Perfused Heart
This model allows for the study of drug effects on the whole heart in a controlled environment.

a. Heart Preparation:

The heart is excised and cannulated via the aorta on a Langendorff apparatus, as described

for cardiomyocyte isolation.

The heart is perfused with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, at a

constant pressure or flow.

A balloon-tipped catheter can be inserted into the left ventricle to measure isovolumetric

contractile function.

b. Ischemia-Reperfusion Protocol:
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After a stabilization period, global or regional ischemia is induced by stopping the perfusion

or ligating a coronary artery, respectively.

The duration of ischemia is typically 20-30 minutes.

Reperfusion is initiated by restoring the flow.

The effects of Clamikalant sodium or other drugs can be studied by adding them to the

perfusate before, during, or after ischemia.

Electrophysiological parameters, such as the monophasic action potential, and the incidence

of arrhythmias are recorded throughout the experiment.

In Vivo Model: Ischemia-Induced Arrhythmia in
Conscious Dogs
This model is used to evaluate the antiarrhythmic efficacy of drugs in a more physiologically

relevant setting.

a. Surgical Preparation:

Under anesthesia, a hydraulic occluder and a Doppler flow probe are placed around a

coronary artery (e.g., the left anterior descending artery).

Electrodes for recording ECG and for programmed electrical stimulation are also implanted.

The animals are allowed to recover from the surgery.

b. Arrhythmia Induction:

A myocardial infarction is created by a timed coronary artery occlusion.

Several days later, the conscious and unsedated dogs are subjected to a combination of

exercise on a treadmill and a brief coronary artery occlusion to induce ventricular

arrhythmias.

The efficacy of an antiarrhythmic drug is tested by administering it (e.g., intravenously)

before the exercise and occlusion protocol and observing the incidence of ventricular
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fibrillation.
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Caption: Signaling pathway of KATP channel activation during ischemia and the site of action

of Clamikalant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG
potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Sulfonylureas blockade of neural and cardiac HERG channels - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Amiodarone inhibits cardiac ATP-sensitive potassium channels - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Short- and long-term effects of amiodarone on the two components of cardiac delayed
rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]

5. academic.oup.com [academic.oup.com]

6. HMR 1883, a novel cardioselective inhibitor of the ATP-sensitive potassium channel. Part
II: effects on susceptibility to ventricular fibrillation induced by myocardial ischemia in
conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

7. ATP-sensitive potassium channel blocker HMR 1883 reduces mortality and ischemia-
associated electrocardiographic changes in pigs with coronary occlusion - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Ventricular fibrillation in a conscious canine preparation of sudden coronary death--
prevention by short- and long-term amiodarone administration - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against
an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]

10. Introducing Vernakalant into Clinical Practice | AER Journal [aerjournal.com]

To cite this document: BenchChem. [Replicating Published Findings on Clamikalant
Sodium's Mechanism of Action: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15589401#replicating-published-
findings-on-clamikalant-sodium-s-mechanism-of-action]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15589401?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/10208308/
https://pubmed.ncbi.nlm.nih.gov/10208308/
https://pubmed.ncbi.nlm.nih.gov/9862440/
https://pubmed.ncbi.nlm.nih.gov/9862440/
https://pubmed.ncbi.nlm.nih.gov/11059980/
https://pubmed.ncbi.nlm.nih.gov/11059980/
https://pubmed.ncbi.nlm.nih.gov/11238279/
https://pubmed.ncbi.nlm.nih.gov/11238279/
https://academic.oup.com/cardiovascres/article/98/1/145/312658
https://pubmed.ncbi.nlm.nih.gov/9732412/
https://pubmed.ncbi.nlm.nih.gov/9732412/
https://pubmed.ncbi.nlm.nih.gov/9732412/
https://pubmed.ncbi.nlm.nih.gov/10525061/
https://pubmed.ncbi.nlm.nih.gov/10525061/
https://pubmed.ncbi.nlm.nih.gov/10525061/
https://pubmed.ncbi.nlm.nih.gov/6616780/
https://pubmed.ncbi.nlm.nih.gov/6616780/
https://pubmed.ncbi.nlm.nih.gov/6616780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6610431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6610431/
https://www.aerjournal.com/articles/introducing-vernakalant-clinical-practice?language_content_entity=en
https://www.benchchem.com/product/b15589401#replicating-published-findings-on-clamikalant-sodium-s-mechanism-of-action
https://www.benchchem.com/product/b15589401#replicating-published-findings-on-clamikalant-sodium-s-mechanism-of-action
https://www.benchchem.com/product/b15589401#replicating-published-findings-on-clamikalant-sodium-s-mechanism-of-action
https://www.benchchem.com/product/b15589401#replicating-published-findings-on-clamikalant-sodium-s-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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